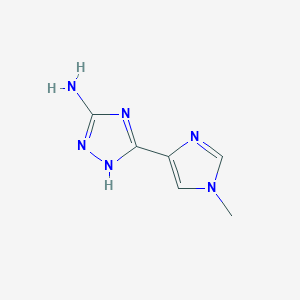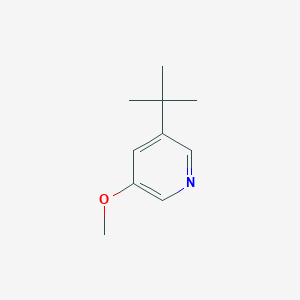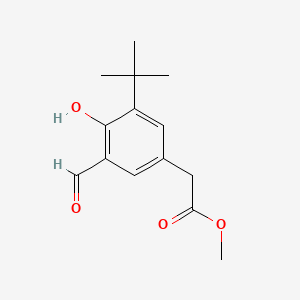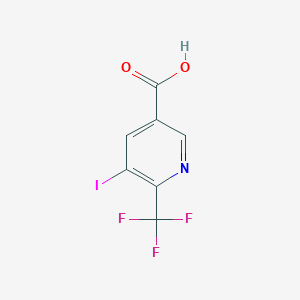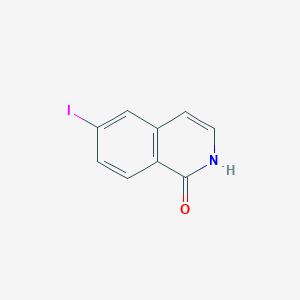
6-Iodoisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the keto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Compounds with oxidized functional groups at the 1st position.
Reduction Products: Compounds with reduced functional groups at the 1st position.
Aplicaciones Científicas De Investigación
6-Iodoisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Iodoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom and the keto group play crucial roles in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the iodine atom.
6-Bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of iodine.
6-Chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. The iodine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C9H6INO |
|---|---|
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
6-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) |
Clave InChI |
VPAWSRQVIKKBCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CNC2=O)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
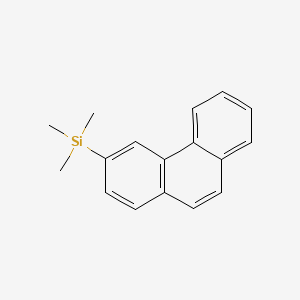
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
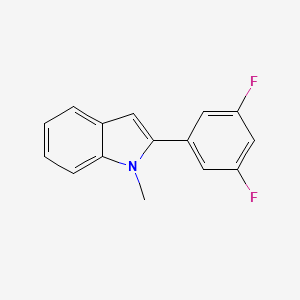
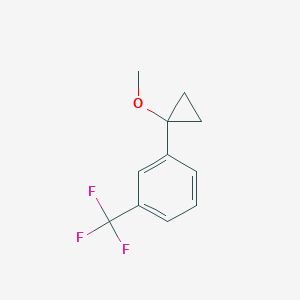
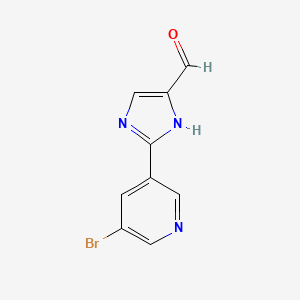
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
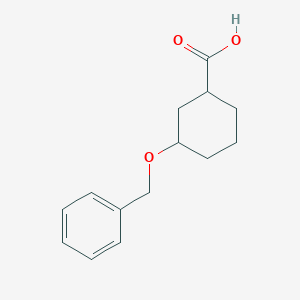
![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
